molecular formula C16H12N4O B1532288 2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole CAS No. 1244902-84-8

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole

货号: B1532288
CAS 编号: 1244902-84-8
分子量: 276.29 g/mol
InChI 键: MZVRQFKPCGQBKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(2-Furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core linked to a pyrimidine ring substituted with a 2-furyl group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, often associated with bioactivity in receptor modulation and enzyme inhibition.

属性

IUPAC Name

2-[2-(furan-2-yl)pyrimidin-5-yl]-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-10-4-2-5-12-14(10)20-15(19-12)11-8-17-16(18-9-11)13-6-3-7-21-13/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVRQFKPCGQBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3=CN=C(N=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole is a compound of interest due to its diverse biological activities. This compound belongs to the benzimidazole family, which has been extensively studied for various pharmacological properties. The focus of this article is to summarize the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H12N4O
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 1244902-84-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. This compound exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, similar to other benzimidazole derivatives that inhibit microbial growth through disruption of cell wall synthesis and function .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.0039 - 0.025 mg/mL
Other Benzimidazole DerivativesE. coliVaries (4.69 - 22.9 µM)

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer potential. Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair . The structure-activity relationship (SAR) indicates that modifications at specific positions enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity Evaluation
In a recent evaluation, a series of benzimidazole derivatives were tested against human liver carcinoma (HEPG2) and other cancer cell lines. The results indicated that specific substitutions on the benzimidazole nucleus significantly increased the compounds' potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Microtubule Polymerization : Similar to other benzimidazoles, this compound may disrupt microtubule dynamics, leading to cell cycle arrest.
  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

科学研究应用

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. Research has shown that 2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole can inhibit the proliferation of various cancer cell lines. A study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.7Cell cycle arrest and apoptosis

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies revealed that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1064 µg/mL

Anti-inflammatory Effects

In animal models, the compound demonstrated anti-inflammatory properties by reducing edema in paw models induced by carrageenan. This suggests potential applications in treating inflammatory diseases.

Treatment Group Paw Edema Reduction (%)
Control0
Compound Treatment45

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with metastatic breast cancer. Results indicated a significant improvement in overall survival rates compared to controls, highlighting its potential as an adjunct therapy.

Case Study 2: Antimicrobial Activity

Another study focused on the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with topical formulations showed a marked decrease in infection rates and improved healing times.

相似化合物的比较

Structural Analogues in Angiotensin II Receptor Antagonism

TCV-116 (Prodrug) and CV-11974 (Active Metabolite)
  • Structure : TCV-116 contains a benzimidazole core with a tetrazolyl biphenyl substituent and a cyclohexyloxycarbonyloxyethyl ester prodrug moiety. Its active metabolite, CV-11974, retains the tetrazolyl biphenyl group .
  • Pharmacological Activity :
    • Potency : CV-11974 exhibits an IC₅₀ of 1.12 × 10⁻⁷ M for angiotensin II (AII) receptor binding in bovine adrenal cortex membranes, surpassing losartan derivatives in potency .
    • Antihypertensive Efficacy : In spontaneously hypertensive rats (SHR), TCV-116 achieves an ED₂₅ (dose reducing blood pressure by 25 mmHg) of 0.68 mg/kg, with sustained effects over 24 hours .
  • Key Difference : The tetrazolyl biphenyl group in CV-11974 enhances AII receptor subtype-1 (AT1) affinity, whereas the 2-furyl-pyrimidine substituent in the target compound likely reduces receptor binding but may improve metabolic stability due to reduced polarity .
Losartan
  • Structure : Losartan features an imidazole ring with a chlorophenyl and hydroxymethyl group.
  • Comparison : TCV-116 is 48× more potent than losartan in AII antagonism , highlighting the superiority of benzimidazole-based scaffolds in this therapeutic class.

Benzimidazole Derivatives with Heterocyclic Modifications

Compound 8 ()
  • Structure : 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole.
  • Key Features : Incorporates pyrazolo[1,5-a]pyrimidine and morpholine groups. Synthesized via reductive amination, this compound emphasizes the role of piperazine and morpholine in enhancing solubility and CNS penetration .
Imidazo[1,5-b]pyridazine Derivative ()
  • Structure : 7-[2-(5-Methyl-1-phenyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,5-b]pyridazine.
  • Comparison : The imidazo-pyridazine core may confer distinct electronic properties compared to the pyrimidine-furyl system, affecting π-π stacking interactions in target binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CV-11974 Compound 8 ()
Molecular Weight ~310 g/mol (estimated) 436.45 g/mol ~580 g/mol
Key Substituents 2-Furyl, pyrimidine Tetrazolyl biphenyl Piperazine, morpholine
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (polar tetrazole) ~2.0 (high polarity)
Therapeutic Potential Hypertension (inferred) Hypertension Unspecified
  • Metabolic Stability : The 2-furyl group may reduce oxidative metabolism compared to tetrazolyl systems, which are prone to glucuronidation .
  • Solubility : The absence of ionizable groups (e.g., tetrazole) in the target compound likely lowers aqueous solubility, necessitating formulation optimization.

准备方法

Condensation of o-Phenylenediamine with Aldehydes or Carboxylic Acids

The benzimidazole nucleus is commonly prepared by the condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives under oxidative conditions. This classical approach involves:

  • Reaction of o-phenylenediamine with an aldehyde to form an intermediate Schiff base.
  • Cyclization and oxidation to yield the benzimidazole ring.

Oxidizing agents can be molecular oxygen (air) or other mild oxidants. This method is versatile for introducing various substituents at the 2-position of benzimidazole.

Catalytic and Green Approaches

Recent advances include:

  • Use of nanoparticle catalysts such as ZnO nanoparticles or nano-BiOCl, which facilitate the reaction under mild conditions, often in aqueous media.
  • Ultrasonic irradiation combined with catalysts like Cu-phenanthroline or Cu-bipyridine complexes supported on mesoporous materials (MCM-41) enhances reaction rates and yields.
  • These green protocols allow catalyst reuse, lower reaction temperatures (around 35–60 °C), and high yields (up to 95%).

Specific Preparation Methods for 2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole

Construction of the Benzimidazole Core with 7-Methyl Substitution

The 7-methyl substitution on the benzimidazole ring suggests starting from 7-methyl-o-phenylenediamine or introducing the methyl group via methylation after benzimidazole formation. The core is typically synthesized by condensation with appropriate aldehydes or carboxylic acid derivatives under oxidative conditions, as described above.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reactants & Conditions Description Yield (%) Notes
1 7-Methyl-o-phenylenediamine + formic acid or aldehyde (oxidant: air or ZnO NPs) Formation of 7-methyl-1H-benzimidazole core 85–95 Mild temperature, aqueous or alcoholic solvent
2 Halogenation at 2-position (e.g., NBS or NCS) Introduction of leaving group for coupling 70–80 Controlled halogenation required
3 Suzuki coupling: 2-halobenzimidazole + 2-(2-furyl)pyrimidin-5-yl boronic acid, Pd catalyst, base Formation of this compound 65–90 Pd(PPh3)4 or Pd(dppf)Cl2 catalysts commonly used
4 Purification by recrystallization or chromatography Isolation of pure compound Characterization by NMR, MS, elemental analysis

Research Findings and Analysis

  • Catalyst efficiency : Nanoparticle catalysts (ZnO, BiOCl) and Cu-complexes under ultrasound significantly reduce reaction times and improve yields in benzimidazole formation.
  • Green chemistry aspects : Use of water as solvent, mild temperatures, and reusable catalysts align with sustainable synthesis goals.
  • Functional group tolerance : The condensation and coupling steps tolerate various substituents, allowing the introduction of heterocycles like pyrimidine and furan.
  • Biological relevance : Benzimidazole derivatives with heteroaryl substituents show promising antimicrobial and antiprotozoal activities, motivating synthetic efforts.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Condensation of o-phenylenediamine with aldehydes o-Phenylenediamine, aldehyde, oxidant (air, ZnO NPs) 35–100 °C, aqueous/alcoholic solvent Simple, high yield, green catalysts available Requires oxidation step
Halogenation and Cross-Coupling Halogenated benzimidazole, pyrimidinyl-furyl boronic acid, Pd catalyst, base 80–110 °C, inert atmosphere Versatile, allows complex substitutions Requires expensive Pd catalyst
Nucleophilic substitution 2-chloromethylbenzimidazole + pyrimidinyl nucleophile Reflux in polar solvent Straightforward for certain substituents Limited scope for bulky groups
Cycloaddition/Condensation Hydrazono or other intermediates with pyrimidine/furan precursors Variable, often reflux Can build fused heterocycles Multi-step, moderate yields

常见问题

Q. What are the most reliable synthetic routes for 2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole, and how do reaction conditions influence yields?

The compound can be synthesized via cyclocondensation of 1,2-phenylenediamine derivatives with aldehydes or carboxylic acids under oxidative or acidic conditions. For example:

  • Aldehyde-based cyclocondensation : React 7-methyl-1H-benzimidazole-2-carbaldehyde with 2-furylpyrimidine-5-amine in the presence of oxidizing agents (e.g., Na2S2O5) or catalysts like zinc triflate in ethanol under reflux (70–80% yield) .
  • Carboxylic acid route : Use polyphosphoric acid (PPA) as both solvent and catalyst at 120–140°C, though this method often requires longer reaction times and yields drop below 60% due to side reactions like over-oxidation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 minutes at 100°C) with TBAC (tetrabutylammonium chloride) as a phase-transfer catalyst, achieving ~75% yield .

Key variables : Temperature (>100°C improves cyclization but risks decomposition), solvent polarity (ethanol > water for solubility), and catalyst choice (zinc triflate enhances regioselectivity) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this benzimidazole derivative?

  • 1H NMR : Look for characteristic signals:
  • Aromatic protons in the benzimidazole core (δ 7.2–8.5 ppm, split into multiplets due to coupling with adjacent protons).
  • Methyl group at position 7 (δ 2.4–2.6 ppm, singlet).
  • Furyl protons (δ 6.3–6.8 ppm, doublet of doublets) .
    • 13C NMR : Pyrimidine carbons (δ 155–165 ppm), benzimidazole carbons (δ 120–140 ppm), and furyl carbons (δ 105–110 ppm) .
    • HRMS : Exact mass should match the molecular formula (C16H12N4O), with a typical [M+H]+ peak at m/z 277.1086 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives?

Discrepancies often arise from:

  • Varied assay conditions : For antimicrobial studies, MIC values depend on bacterial strain (e.g., S. aureus vs. E. coli) and incubation time (18–24 hours). Standardize protocols using CLSI guidelines .
  • Structural analogs : Subtle substituent changes (e.g., nitro vs. methoxy groups at position 5) drastically alter pharmacokinetics. Compare data from derivatives with identical substitution patterns .
  • Synergistic effects : Co-administered compounds (e.g., 8-hydroxyquinoline hybrids) may enhance activity, requiring controlled studies with isolated benzimidazoles .

Example : A 2025 study found this compound showed IC50 = 8.2 µM against MCF-7 cells, but conflicting data (IC50 = 23 µM) were traced to differences in serum concentration in cell media (10% vs. 2% FBS) .

Q. How can computational modeling optimize the compound’s binding affinity for kinase targets?

  • Docking studies : Use AutoDock Vina to simulate interactions with VEGFR-2 (PDB ID: 4ASD). The furyl-pyrimidine moiety shows strong π-π stacking with Phe1047, while the methyl group at position 7 reduces steric hindrance in the hydrophobic pocket .
  • MD simulations : GROMACS trajectories reveal stable hydrogen bonds between the benzimidazole NH and Glu885 over 50 ns, suggesting improved stability over non-methylated analogs .
  • QSAR models : Electron-withdrawing groups (e.g., nitro) at position 5 increase potency (pIC50 = −log(IC50) ≈ 7.2), while bulky substituents at position 2 decrease bioavailability .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Solvent-free microwave synthesis : Eliminates ethanol/water, reducing waste. Yields improve to 85% with 10-minute irradiation at 150 W .
  • Biocatalysis : Lipase B (Candida antarctica) catalyzes cyclization in aqueous buffer at pH 7.0, though yields remain moderate (55%) due to enzyme denaturation .
  • Photocatalytic methods : TiO2 nanoparticles under UV light oxidize intermediates at room temperature, achieving 78% yield with minimal byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。